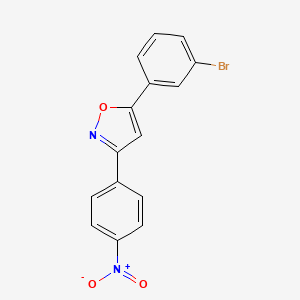
Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with bromophenyl and nitrophenyl groups. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
化学反应分析
Types of Reactions
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of bases like K2CO3.
Major Products
Oxidation: Formation of 5-(3-Bromophenyl)-3-(4-aminophenyl)isoxazole.
Reduction: Formation of 5-(3-Phenyl)-3-(4-nitrophenyl)isoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学研究应用
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and substituents.
相似化合物的比较
Similar Compounds
5-Phenyl-3-(4-nitrophenyl)isoxazole: Lacks the bromine substituent.
5-(3-Bromophenyl)-3-phenylisoxazole: Lacks the nitro substituent.
5-(3-Chlorophenyl)-3-(4-nitrophenyl)isoxazole: Has a chlorine substituent instead of bromine.
Uniqueness
5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is unique due to the presence of both bromine and nitro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
生物活性
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- is particularly noteworthy for its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of Isoxazole Derivatives
Isoxazole is a five-membered heterocyclic compound containing nitrogen and oxygen. It has been reported to exhibit a wide range of pharmacological activities, including:
- Antibacterial
- Antifungal
- Anticancer
- Anti-inflammatory
The specific structure of isoxazole derivatives can significantly influence their biological activity. The presence of substituents such as bromine and nitro groups can enhance these effects.
Antimicrobial Activity
Research has demonstrated that Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- exhibits notable antimicrobial activity. A study assessing its antibacterial properties against various bacterial strains showed the following results:
| Compound | Zone of Inhibition (mm) | Gram Positive (S. aureus) | Gram Negative (E. coli) |
|---|---|---|---|
| Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- | 12.18 | 12.18 | 10.82 |
| Standard Drug | 23.76 | 19.24 | 25.48 |
The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections caused by resistant strains .
Anticancer Activity
The anticancer potential of isoxazole derivatives has also been explored. In a study evaluating the cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound showed varying degrees of effectiveness:
| Cell Line | % Cell Viability at 500 µg/mL |
|---|---|
| HeLa | 66% |
| MCF-7 | 89% |
| Hep-2 | 95% |
These results suggest that while Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- has some anticancer activity, it may require further structural modifications to enhance its efficacy against different cancer types .
The biological activity of isoxazole compounds is often attributed to their ability to interact with specific biological targets. For instance, the presence of the nitro group in Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- enhances its ability to generate free radicals, which can induce oxidative stress in microbial cells and cancer cells alike . This mechanism underlies its antimicrobial and anticancer properties.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various isoxazole derivatives highlighted that those with halogen substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts. The study suggested that the electron-withdrawing nature of halogens enhances the compound's lipophilicity and interaction with bacterial membranes .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of substituted isoxazoles against T. cruzi (the causative agent of Chagas disease). The findings indicated that compounds with larger substituents showed improved trypanocidal activity, emphasizing the importance of molecular structure in therapeutic efficacy .
属性
CAS 编号 |
651021-74-8 |
|---|---|
分子式 |
C15H9BrN2O3 |
分子量 |
345.15 g/mol |
IUPAC 名称 |
5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |
InChI 键 |
UYFACXVCRJNPBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















